molecular formula C17H18O5 B13935934 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester

Cat. No.: B13935934
M. Wt: 302.32 g/mol
InChI Key: UDIKVHZBUYFDED-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester is an organic compound with the molecular formula C15H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy, methoxy, and methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative without the acetyloxy, methoxy, and methyl groups.

    4-Acetyloxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.

    8-Methoxy-2-naphthoic acid: Contains the methoxy group but lacks the acetyloxy and ethyl ester groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-5-methyl-, ethyl ester is unique due to the combination of functional groups attached to the naphthalene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-8-methoxy-5-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O5/c1-5-21-17(19)12-8-13-14(20-4)7-6-10(2)16(13)15(9-12)22-11(3)18/h6-9H,5H2,1-4H3

InChI Key

UDIKVHZBUYFDED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)OC

Origin of Product

United States

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